5-Heptadecylresorcinol

Mitochondrial biology SIRT3 signaling Obesity research

Researchers requiring a chain-length-specific alkylresorcinol for SIRT3-mediated mitochondrial studies often face inconsistent bioactivity from generic AR analogs. 5-Heptadecylresorcinol (AR-C17) is the definitive C17 probe, validated in vivo at 30-150 mg/kg/day. Key differentiators: • Activates SIRT3-FOXO3A-PINK1-Parkin mitophagy in C2C12 myotubes (5-20 μM) • Modulates PI3K/Akt/mTOR & autophagy-apoptosis crosstalk in MCF-7 cells • Suppresses PC3 prostate cancer growth with chain-length selectivity

Molecular Formula C23H40O2
Molecular Weight 348.6 g/mol
CAS No. 41442-57-3
Cat. No. B122077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Heptadecylresorcinol
CAS41442-57-3
Molecular FormulaC23H40O2
Molecular Weight348.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3
InChIKeyBBGNINPPDHJETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown powder

5-Heptadecylresorcinol: Phenolic Lipid & Mitochondrial Protectant


5-Heptadecylresorcinol (AR-C17; CAS 41442-57-3) is a 5-alkylresorcinol consisting of a resorcinol core substituted with a heptadecyl (C17) alkyl chain at position 5 [1]. It is a naturally occurring phenolic lipid found in wheat bran, rye, and other cereals, and serves as a validated plasma biomarker of whole-grain wheat and rye intake [2]. AR-C17 is classified as an orally bioavailable mitochondrial protectant that acts primarily through the sirtuin 3 (SIRT3) signaling pathway . Unlike generic resorcinol derivatives, its specific C17 alkyl chain length confers distinct biological activities including antineoplastic, anti-obesity, and mitochondrial-protective effects that are not observed with shorter-chain alkylresorcinol analogs [3].

5-Heptadecylresorcinol: Why Chain Length Matters


Within the alkylresorcinol (AR) class, biological activity is exquisitely dependent on alkyl chain length, rendering generic substitution scientifically unsound. Systematic structure-activity relationship (SAR) studies have demonstrated that ARs exhibit chain-length-dependent efficacy against human colon cancer cells, with AR C13:0 and C15:0 showing maximal inhibitory effects while both shorter (C9-C11) and longer (C17) side chains diminish activity in HCT-116 and HT-29 models [1]. Paradoxically, AR-C17 displays a divergent activity profile: while it shows reduced potency in colon cancer models relative to C13/C15 analogs, it uniquely activates SIRT3-mediated mitochondrial protection and autophagy pathways not observed with shorter-chain ARs [2]. Furthermore, AR-C17 is distinguished as an orally bioavailable mitochondrial protectant, whereas most commercial alkylresorcinols lack validated in vivo pharmacokinetic data . These non-linear chain-length relationships and distinct mechanistic signatures mean that substituting AR-C17 with AR C15:0, C13:0, or 4-hexylresorcinol would yield fundamentally different experimental outcomes.

5-Heptadecylresorcinol: Comparative Evidence


SIRT3-Mediated Mitochondrial Protection

AR-C17 demonstrates SIRT3-dependent mitochondrial protection that is not observed with shorter-chain alkylresorcinol analogs. In C2C12 myotubes, AR-C17 (5, 10, and 20 μM) intervention reversed palmitic acid-induced reduction in mitochondrial content and membrane potential, while elevating mitophagy flux via the SIRT3-FOXO3A-PINK1-Parkin pathway [1]. This SIRT3-mediated mechanism represents a functional divergence from shorter-chain ARs (C13:0, C15:0), which exhibit superior colon cancer cell growth inhibition but lack documented SIRT3 activation or mitochondrial protective effects [2].

Mitochondrial biology SIRT3 signaling Obesity research Metabolic disorders

MCF-7 Proliferation & PI3K/Akt/mTOR

AR-C17 demonstrates potent inhibitory activity against MCF-7 human breast cancer cell proliferation with evidence of dual apoptotic and autophagic cell death induction, operating via the PI3K/Akt/mTOR signaling pathway. AR-C17 treatment significantly suppressed MCF-7 cell proliferation, triggered intracellular ROS generation, decreased SOD2 expression, and induced apoptosis as evidenced by increased Bax/Bcl-2 ratio and caspase activation [1]. Notably, AR-C17 simultaneously activated autophagy (upregulating Atg7, Beclin-1, and LC3-II), and pharmacological inhibition of autophagy with chloroquine enhanced AR-C17-induced apoptosis [1]. In contrast, shorter-chain alkylresorcinols (AR C13:0 and C15:0) exhibited maximal activity in colon cancer models (HCT-116 and HT-29) but showed diminished activity against MCF-7 cells in comparative analyses [2].

Breast cancer PI3K/Akt/mTOR pathway Apoptosis Autophagy

PC3 Prostate Cancer Cell Growth Inhibition

AR-C17 exhibits strong inhibitory activity against the growth of PC3 human prostate cancer cells. While specific IC50 values are not provided in the vendor technical datasheet, the compound is characterized as having 'strong inhibitory property' against PC3 cell proliferation . This represents a distinct cancer cell line selectivity profile compared to shorter-chain alkylresorcinols. AR C13:0 and C15:0 demonstrated their greatest inhibitory effects in human colon cancer cell lines HCT-116 and HT-29, while decreasing or increasing the side chain lengths diminished activities [1]. The observation that AR-C17 (C17 chain) retains significant activity against PC3 cells while losing activity in colon cancer models highlights a cancer-type-specific selectivity pattern that may inform target indication selection.

Prostate cancer PC3 cells Cytotoxicity Natural products

Oral Bioavailability & In Vivo Metabolic Efficacy

AR-C17 is characterized as an orally bioavailable mitochondrial protectant with validated in vivo efficacy in multiple metabolic disease models. In ApoE−/− mice fed a high-fat diet, oral administration of AR-C17 at 30 mg/kg and 150 mg/kg daily for 16 weeks significantly lowered serum total cholesterol, triglyceride, VLDL-C, and LDL-C levels . In C57BL/6J mice with high-fat diet-induced obesity, AR-C17 administration (30 and 150 mg/kg/day orally) improved body weight, diminished adipose tissue macrophage infiltration, and alleviated mitochondrial dysfunction [1]. This oral bioavailability profile distinguishes AR-C17 from many synthetic mitochondrial protectants and research tool compounds that require parenteral administration or lack validated in vivo pharmacokinetic data.

Oral bioavailability In vivo pharmacology Obesity Metabolic syndrome Mitochondrial function

Antimicrobial Activity: MRSA & Dermatophytes

AR-C17 exhibits a defined antimicrobial spectrum with reported inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), Microsporum spp., Trichophyton mentagrophytes, and Leishmania spp. . The proposed mechanism involves binding to the lipid bilayer of the cell membrane, leading to disruption of membrane potential and eventual cell death . This antimicrobial profile is distinct from other alkylresorcinol derivatives such as Adipostatins E-J, which act through inhibition of coenzyme-A biosynthesis rather than direct membrane disruption [1]. Quantitative MIC (minimum inhibitory concentration) data are not provided in the available vendor documentation, limiting direct comparative assessment.

Antimicrobial MRSA Dermatophytes Antifungal Membrane disruption

Adipocyte Lipolysis Inhibition

AR-C17 demonstrates concentration-dependent inhibition of adipocyte lipolysis in 3T3-L1 cells under inflammatory conditioned medium (CM) stress. At concentrations of 5, 10, and 15 μM over 24 hours, AR-C17 significantly prevented CM-induced adipocyte lipolysis by decreasing glycerol release [1]. This anti-lipolytic effect is accompanied by attenuation of mitochondrial reactive oxygen species production and mitochondrial membrane depolarization, as well as upregulation of mitochondrial biogenesis markers including UCP1, COX IV, PGC-1α, DRP1, and MFN2 [1]. This functional profile distinguishes AR-C17 from shorter-chain alkylresorcinols, which have not been characterized for adipocyte-specific mitochondrial protective effects.

Adipocyte biology Lipolysis Obesity 3T3-L1 cells Mitochondrial function

5-Heptadecylresorcinol: Research Applications


Mitochondrial Dysfunction & SIRT3 Signaling

AR-C17 is specifically indicated for investigations of SIRT3-mediated mitochondrial protection, mitophagy, and obesity-associated skeletal muscle mitochondrial dysfunction. In vitro studies in C2C12 myotubes demonstrate reversal of palmitic acid-induced mitochondrial impairment at 5-20 μM via SIRT3-FOXO3A-PINK1-Parkin pathway activation [1]. In vivo administration at 30-150 mg/kg/day orally improves mitochondrial function in high-fat diet-fed mouse skeletal muscle [1]. This SIRT3-dependent mechanism distinguishes AR-C17 from shorter-chain alkylresorcinols, which lack documented SIRT3 activation.

PI3K/Akt/mTOR & Apoptosis-Autophagy Crosstalk

AR-C17 is validated for MCF-7 breast cancer cell studies investigating PI3K/Akt/mTOR signaling modulation, apoptosis-induction, and autophagy regulation. The compound suppresses MCF-7 proliferation, triggers ROS generation, decreases SOD2 expression, increases Bax/Bcl-2 ratio, activates caspases, and upregulates autophagy markers (Atg7, Beclin-1, LC3-II) [2]. Notably, autophagy inhibition with chloroquine enhances AR-C17-induced apoptosis, making it a valuable tool for studying apoptosis-autophagy crosstalk [2]. Co-treatment with IGF-1 (PI3K agonist) alleviates the inhibitory effect, confirming pathway specificity [2].

Obesity & Metabolic Syndrome (Oral Bioavailability)

For in vivo metabolic research requiring orally administered compounds, AR-C17 provides validated bioavailability and efficacy in mouse obesity models. Sixteen-week oral administration at 30 and 150 mg/kg/day lowers serum total cholesterol, triglycerides, VLDL-C, and LDL-C in ApoE−/− mice on high-fat diet , improves body weight in C57BL/6J HFD mice, and diminishes adipose tissue macrophage infiltration and mitochondrial dysfunction [3]. This oral activity profile makes AR-C17 suitable for chronic dosing studies in metabolic disease models.

Adipocyte Biology: Anti-Lipolytic & Mitochondrial Protection

AR-C17 is validated for 3T3-L1 adipocyte studies examining inflammatory conditioned medium-induced lipolysis and mitochondrial dysfunction. At 5-15 μM (24-hour treatment), the compound significantly decreases glycerol release, attenuates mitochondrial ROS production and membrane depolarization, and upregulates mitochondrial biogenesis markers (UCP1, COX IV, PGC-1α, DRP1, MFN2) [3]. This concentration-dependent anti-lipolytic effect with concurrent mitochondrial protection makes AR-C17 a useful tool for adipocyte-specific metabolic research.

Prostate Cancer Screening & Chain-Length Selectivity

AR-C17 is indicated for PC3 prostate cancer cell screening programs and studies investigating chain-length-dependent selectivity of alkylresorcinols. The compound exhibits strong inhibitory activity against PC3 cell growth , despite showing diminished activity in colon cancer models where shorter-chain ARs (C13:0, C15:0) are most potent [4]. This cancer-type selectivity pattern supports investigations of structure-activity relationships and target indication optimization for alkylresorcinol-based anticancer agents.

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